1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system .
Biochemical Pathways
The compound likely affects several biochemical pathways, given its potential broad-spectrum biological activities. For instance, it may influence the production of reactive oxygen species (ROS), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development . The compound may also affect the degradation of tryptophan in higher plants, as seen with indole-3-acetic acid .
Result of Action
The compound’s action at the molecular and cellular level is likely to result in a range of effects, depending on the specific targets and pathways it influences. For example, if it inhibits AchE, it could affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the dihydropyridine ring.
Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is attached to the nitrogen atom of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension.
Pyrazoline derivatives: These compounds also contain nitrogen-based hetero-aromatic rings and exhibit various biological activities.
Uniqueness
- The unique combination of the chlorophenyl and dimethoxyphenyl groups in this compound contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-15-9-10-18(19(12-15)28-2)23-20(25)16-7-5-11-24(21(16)26)13-14-6-3-4-8-17(14)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNRECRCBUFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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